IT-143A

Description

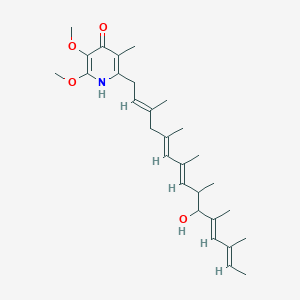

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.

Properties

IUPAC Name |

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDUFUTTXCNJT-RJPZUDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IT-143A: A Technical Guide to a Piericidin-Class Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IT-143A compound, a piericidin-class antibiotic with notable biological activities. As a potent inhibitor of mitochondrial Complex I, this compound presents a compelling profile for investigation in oncology and microbiology. This document synthesizes the available data on its origin, biological effects, and mechanism of action, offering detailed experimental methodologies and visualizing key cellular pathways.

Core Compound Information

This compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin family of natural products, which are characterized by a substituted 4-pyridinol core linked to a long, lipophilic side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183485-32-7 | [1] |

| Molecular Formula | C₂₉H₄₃NO₄ | [1] |

| Formula Weight | 469.7 g/mol | [1] |

| Formal Name | 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol | [1] |

| Origin | Bacterium/Streptomyces sp. IT-143 |

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the piericidin class of antibiotics, including this compound, is the potent and specific inhibition of NADH:ubiquiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.

The inhibition of Complex I by this compound disrupts cellular respiration, leading to a cascade of downstream effects:

-

Disruption of the Proton Motive Force: By blocking electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This increased oxidative stress can damage cellular components and trigger apoptotic pathways.

-

Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Biological Activities

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Table 2: Antimicrobial Activity of this compound

| Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Micrococcus luteus | Bacterium | 6.25 µg/mL | |

| Aspergillus fumigatus | Fungus | 12.5 - 25 µg/mL | |

| Trichophyton rubrum | Fungus | 12.5 - 25 µg/mL |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Type | IC₅₀ | Reference |

| KB | Human oral squamous carcinoma | 0.36 ng/mL |

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of this compound are described in the primary literature. While the full text of the original publication by Urakawa et al. (1996) is not widely available, the following are generalized protocols for the types of assays used to determine the biological activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 18-24 hours at 37°C for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Cancer cells (e.g., KB cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Downstream Signaling Pathways

The inhibition of mitochondrial Complex I by this compound can trigger several downstream signaling pathways, most notably the intrinsic pathway of apoptosis.

Synthesis

This compound was originally isolated from a fermentation broth of Streptomyces sp.. While a specific total synthesis for this compound has not been detailed in widely available literature, the synthesis of related piericidins, such as piericidin A1 and B1, has been accomplished. These syntheses typically involve a convergent approach where the substituted pyridine core and the aliphatic side chain are synthesized separately and then coupled. Key reactions often include Diels-Alder reactions for the formation of the pyridine ring and olefination reactions for the construction of the side chain.

Future Directions

This compound and other piericidin analogs continue to be of interest due to their potent biological activities. Further research is warranted to:

-

Elucidate the full spectrum of its anticancer activity against a broader panel of cancer cell lines.

-

Investigate its in vivo efficacy and pharmacokinetic properties in animal models.

-

Explore structure-activity relationships through the synthesis of novel analogs to optimize potency and selectivity.

-

Further delineate the downstream signaling pathways affected by this compound-mediated mitochondrial dysfunction.

References

IT-143A mechanism of action

An in-depth technical guide on the mechanism of action of IT-143A cannot be provided at this time due to a lack of publicly available information on a compound with this specific designation.

Extensive searches for "this compound" in scientific and clinical trial databases did not yield any relevant results pertaining to a pharmacological agent. The search results were primarily dominated by unrelated topics, most notably references to section 143(1)(a) of the Income Tax Act.

It is possible that "this compound" is an internal compound identifier that has not yet been disclosed in public forums or scientific literature. Alternatively, there may be a typographical error in the requested identifier.

To proceed with generating the requested technical guide, please verify the compound name and provide any additional known information, such as:

-

The therapeutic area of interest (e.g., oncology, immunology, neurology).

-

The known or suspected biological target or pathway.

-

Any alternative names or identifiers for the compound.

Once more specific information is available, a comprehensive technical guide with data tables, experimental protocols, and signaling pathway diagrams can be developed as requested.

Unveiling IT-143A: A Piericidin-Group Antibiotic Targeting Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143A is a member of the piericidin family of antibiotics, a class of natural products produced by Streptomyces species. First identified in 1996, this compound and its structural analog IT-143B represent a compelling area of study due to their potent biological activities.[1] The core mechanism of action for piericidins lies in their ability to inhibit the mitochondrial electron transport chain, specifically targeting NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This inhibition disrupts cellular respiration and energy production, leading to a cascade of events culminating in cell death. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical Properties and Structure

This compound is a complex molecule with the chemical formula C29H43NO4. Its structure features a substituted pyridine ring linked to a long, lipophilic polyketide side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H43NO4 |

| IUPAC Name | 4-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound and other piericidins is Mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain located in the inner mitochondrial membrane. Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q), and act as competitive inhibitors.

The binding of this compound to the ubiquinone-binding pocket of Complex I obstructs the transfer of electrons from NADH to ubiquinone. This blockage has several critical downstream consequences:

-

Disruption of the Proton Motive Force: The inhibition of electron flow prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a collapse of the mitochondrial membrane potential, which is essential for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: The blockage of electron transfer can lead to the leakage of electrons upstream, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This surge in oxidative stress can inflict damage on cellular components and trigger apoptotic pathways.

-

Metabolic Reprogramming: By crippling oxidative phosphorylation, piericidins compel cells to increase their reliance on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Signaling Pathway of Piericidin-Induced Cytotoxicity

The inhibition of Mitochondrial Complex I by this compound initiates a signaling cascade that ultimately leads to programmed cell death (apoptosis).

Figure 1. Signaling pathway of this compound-induced cytotoxicity.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

Table 2: Cytotoxicity of Selected Piericidin Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Piericidin A | HCT-116 | Colon Carcinoma | 0.020 |

| Piericidin A | PSN1 | Pancreatic Cancer | 12.03 |

| Piericidin A | T98G | Glioblastoma | >12.03 |

| Piericidin A | A549 | Lung Carcinoma | >12.03 |

| Piericidin C7 | Rat Glia (E1A transformed) | Glial Cancer | 0.0015 |

| Piericidin C8 | Rat Glia (E1A transformed) | Glial Cancer | 0.00045 |

| Piericidin C7 | Neuro-2a | Neuroblastoma | 0.00083 |

| Piericidin C8 | Neuro-2a | Neuroblastoma | 0.00021 |

| Piericidins L-R Mix | HL-60 | Leukemia | <0.1 |

| Piericidins L-R Mix | OS-RC-2 | Kidney Cancer | Variable |

| 11-demethyl-glucopiericidin A | ACHN | Kidney Cancer | 2.3 |

| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 |

| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 |

Note: Data compiled from multiple sources.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other piericidin-group antibiotics.

Protocol 1: Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

Decylubiquinone

-

Complex I Dye

-

NADH

-

Rotenone (Complex I inhibitor control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.

-

Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to a separate master mix.

-

Plate Setup: Add the reaction mix to the wells of a 96-well plate.

-

Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.

-

Initiation of Reaction: Add NADH to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Isolation and Purification of Piericidins

The following diagram illustrates a general workflow for the isolation and purification of piericidin-group antibiotics from Streptomyces fermentation broth.

Figure 2. General workflow for the isolation of piericidins.

Conclusion

This compound, as a member of the piericidin class of antibiotics, holds significant potential for further investigation, particularly in the context of oncology and infectious diseases. Its well-defined mechanism of action, the inhibition of Mitochondrial Complex I, provides a solid foundation for targeted drug design and development. The experimental protocols and data presented in this guide offer a framework for researchers to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to elucidate the specific cytotoxic profile of this compound against a broader range of cell lines and to explore its in vivo efficacy and safety.

References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IT-143-A | C29H43NO4 | CID 9869304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piericidin A - Creative Biolabs [creative-biolabs.com]

The Production of IT-143A by Streptomyces sp.: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic IT-143A, a piericidin-group compound produced by a strain of Streptomyces. Due to the limited public availability of the original research, this document focuses on the known characteristics of this compound and the general methodologies applicable to the isolation and study of similar natural products from Streptomyces.

Introduction to this compound

This compound is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites known for their diverse biological activities. First reported in 1996, this compound and its analogue IT-143B are produced by an unidentified species of Streptomyces.[1] Piericidins are polyketide natural products synthesized by modular polyketide synthases (PKS) and are characterized by a substituted α-pyridone ring.

Physicochemical and Biological Properties of this compound

Based on available data, this compound has been characterized with the following properties. Further details from the primary literature, including spectroscopic data (NMR, IR, UV-Vis), are required for a complete profile.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₃NO₄ | [2] |

| Molecular Weight | 469.7 g/mol | [2] |

| CAS Number | 183485-32-7 | [2] |

| Appearance | An oil | [2] |

| Biological Activity | Antibacterial against Micrococcus luteus (MIC = 6.25 µg/ml); Antifungal against Aspergillus fumigatus and Trichophyton rubrum (MICs = 12.5-25 µg/ml) |

Biosynthesis of this compound: A Putative Pathway

As a member of the piericidin class, the biosynthesis of this compound is presumed to follow the general pathway for this family of compounds, which involves a modular Type I Polyketide Synthase (PKS). The core structure is assembled from simple carboxylic acid precursors, followed by tailoring reactions.

The biosynthesis of piericidins typically involves the following key steps:

-

Initiation: The PKS is loaded with a starter unit, which can be acetate, propionate, or a branched-chain fatty acid.

-

Elongation: A series of condensation reactions with extender units (malonyl-CoA or methylmalonyl-CoA) builds the polyketide chain.

-

Modification: Tailoring enzymes, such as ketoreductases, dehydratases, and enoylreductases, modify the growing chain.

-

Cyclization and Release: The polyketide chain is released from the PKS and cyclizes to form the characteristic pyridone ring.

-

Post-PKS Modifications: Further enzymatic modifications, such as glycosylation, hydroxylation, or methylation, can occur to yield the final piericidin analogue.

Production of this compound from Streptomyces sp.

Detailed protocols for the fermentation of the this compound-producing Streptomyces sp. and the subsequent isolation and purification of the compound are not publicly available. However, a general workflow can be inferred from standard practices in the field of natural product discovery from actinomycetes.

Fermentation

The production of secondary metabolites like this compound is typically carried out in a nutrient-rich liquid medium under controlled conditions.

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of the Streptomyces sp. is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized seed medium) with spores or mycelial fragments from a stock culture. The seed culture is incubated with agitation to promote growth.

-

Production Fermentation: The production medium, which is often optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of this compound.

-

Monitoring: The fermentation is monitored for parameters such as biomass production, pH changes, and the concentration of this compound in the culture broth.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

General Isolation and Purification Protocol:

-

Extraction: The culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. This compound is then extracted from the mycelia and/or the supernatant using an organic solvent such as ethyl acetate or butanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The partially purified extract is further purified using a combination of chromatographic methods. These may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound.

-

Future Directions

The promising antibacterial and antifungal activities of this compound warrant further investigation. Key areas for future research include:

-

Full Elucidation of the Biosynthetic Pathway: Identification and characterization of the complete biosynthetic gene cluster for this compound would enable biosynthetic engineering approaches to generate novel analogues with improved therapeutic properties.

-

Optimization of Production: Development of a high-yielding fermentation process is crucial for the large-scale production of this compound for further preclinical and clinical studies.

-

Mechanism of Action Studies: Understanding the molecular target and mechanism of action of this compound will be critical for its development as a therapeutic agent.

-

Taxonomic Identification of the Producing Strain: A detailed taxonomic characterization of the producing Streptomyces sp. using modern molecular techniques would be valuable for future studies.

This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully unlock the potential of this promising natural product.

References

IT-143A: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143A, a member of the piericidin class of antibiotics, has demonstrated a significant spectrum of biological activity, including antifungal, antibacterial, and potent cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the core biological activities of this compound and its closely related analog, IT-143-B. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies for assessing its cytotoxic effects, and visualizes the involved signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, microbiology, and drug development.

Introduction

This compound belongs to the piericidin family of natural products, which are primarily produced by Streptomyces species.[1][2] These compounds are structurally similar to coenzyme Q, a key component of the electron transport chain.[3] This structural mimicry is central to their biological activity. The piericidin class, including this compound and its analogs, has garnered interest for its potential therapeutic applications due to its potent cytotoxic and antimicrobial properties.[3]

Quantitative Biological Activity

The biological activity of IT-143 compounds has been quantified against various microorganisms and cancer cell lines. The following table summarizes the key minimum inhibitory concentration (MIC) and cytotoxic activity data for the closely related compound IT-143-B.

| Target Organism/Cell Line | Assay Type | Activity Metric | Value |

| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | µg/ml | 25 |

| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | µg/ml | 3.13 |

| KB Carcinoma Cells | Cytotoxicity | µg/ml | 1.5 |

Mechanism of Action

The primary mechanism of action of this compound and other piericidins is the potent and specific inhibition of the mitochondrial respiratory chain Complex I (NADH:ubiquone oxidoreductase).[1] This inhibition occurs at the ubiquinone binding site, disrupting the electron flow from NADH to ubiquinone.

This disruption of the electron transport chain leads to several downstream cellular effects:

-

Decreased ATP Production: The inhibition of Complex I significantly impairs oxidative phosphorylation, leading to a reduction in cellular ATP levels.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide and other reactive oxygen species. This increase in ROS can induce oxidative stress and damage cellular components.

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis.

Additionally, some evidence suggests that piericidins may also exert their cytotoxic effects through the inhibition of Glucose-Regulated Protein 78 (GRP78). GRP78 is a key chaperone protein in the endoplasmic reticulum that plays a crucial role in the unfolded protein response (UPR) and promotes cancer cell survival. Inhibition of GRP78 can lead to unresolved ER stress and ultimately trigger apoptosis.

Signaling Pathways

The cytotoxic activity of this compound is mediated through the induction of apoptosis, likely involving the following signaling cascade initiated by mitochondrial dysfunction and ER stress.

Experimental Protocols

The following section details a representative protocol for assessing the in vitro cytotoxicity of this compound against a cancer cell line, such as KB carcinoma cells, using the MTT assay.

MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits the growth of KB carcinoma cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

KB carcinoma cells

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture KB cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA, perform a cell count, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

-

Conclusion

This compound demonstrates a potent and diverse range of biological activities, primarily driven by its inhibition of mitochondrial Complex I and potentially GRP78. These actions lead to a cascade of cellular events, culminating in cytotoxic effects against cancer cells and inhibitory effects on microbial growth. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the specific downstream signaling pathways involved in this compound-induced apoptosis and evaluating its efficacy and safety in preclinical in vivo models.

References

The Emergence of IT-143A (143D): A Next-Generation Covalent Inhibitor Targeting KRAS G12C

A Technical Guide for Researchers and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery of a specific mutation, G12C, which introduces a cysteine residue at codon 12, has paved the way for the development of targeted covalent inhibitors. Among these, IT-143A, also referred to in scientific literature as 143D, has emerged as a novel, highly potent, and selective inhibitor of KRAS G12C. This technical guide provides an in-depth overview of the research applications of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and associated research workflows.

Introduction to this compound (143D)

This compound is a tetrahydronaphthyridine derivative identified through structure-based drug design as a potent and selective inhibitor of the KRAS G12C mutant protein.[1] It functions by covalently binding to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models harboring the KRAS G12C mutation, with an efficacy comparable, and in some aspects superior, to other well-characterized KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849).[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antitumor effects by disrupting the constitutively active signaling cascade driven by the KRAS G12C oncoprotein. By locking KRAS in its inactive state, this compound effectively downregulates two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][2] Inhibition of these pathways leads to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells.

References

IT-143A: An In-depth Technical Guide on a Putative Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143A is a novel antibiotic belonging to the piericidin group, produced by Streptomyces sp.[1][2]. As a member of the piericidin family, this compound is classified as a putative inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This technical guide provides a comprehensive overview of the available information on this compound and its potential mechanism of action, drawing parallels with its well-studied analogue, Piericidin A. This document is intended to serve as a foundational resource for researchers interested in the experimental application of this compound, particularly in the context of cancer research and metabolic studies.

Introduction to this compound and the Piericidin Class

This compound and its counterpart, IT-143B, were identified as novel piericidin-group antibiotics.[1][2] Piericidins are a class of naturally occurring compounds known for their potent inhibitory effects on mitochondrial complex I, a critical enzyme in the electron transport chain responsible for cellular energy production. The inhibition of complex I disrupts cellular respiration and can induce apoptosis, making these compounds valuable tools for studying mitochondrial function and potential therapeutic agents, particularly in oncology.

Physicochemical Properties

While specific quantitative data for this compound is not widely available, the properties of the closely related compound IT-143-B can provide some guidance.

Table 1: Physicochemical Properties of the Related Compound IT-143-B

| Property | Value |

| Molecular Formula | C₂₈H₄₁NO₄ |

| Molecular Weight | 455.63 g/mol |

| Appearance | Pale yellow oil |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. |

| Long-Term Storage | -20°C |

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary proposed mechanism of action for this compound is the inhibition of mitochondrial complex I. This enzyme complex is the first and largest of the five complexes in the mitochondrial respiratory chain. It catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in the generation of ATP.

Inhibition of complex I by piericidin-class antibiotics is believed to occur at the ubiquinone binding site, preventing the reduction of ubiquinone and thereby blocking the electron flow. This disruption leads to several downstream cellular effects:

-

Decreased ATP Production: The halt in electron transport significantly reduces the proton gradient across the inner mitochondrial membrane, leading to a sharp decline in ATP synthesis.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of electrons within complex I, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway.

dot

Caption: Proposed mechanism of this compound action on the mitochondrial electron transport chain.

Quantitative Data

Table 2: IC₅₀ Values for Piericidin A against Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| TK-10 | Renal Adenocarcinoma | 0.003 - 0.033 |

| MCF-7 | Breast Cancer | 1.69 |

| A549 | Lung Cancer | 3.18 - 4.63 |

| PC-3 | Prostate Cancer | 3.59 |

| HCT-116 | Colon Cancer | 5.52 |

| HeLa | Cervical Cancer | 4.16 |

| DU-145 | Prostate Cancer | 16.0 |

Note: These values are for Piericidin A and should be considered as an estimate of the potential activity of this compound.[3]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's effects on mitochondrial function and cell viability.

Preparation of this compound Stock Solution

This protocol is based on the general procedure for piericidins.

Materials:

-

This compound solid

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Aseptically add the appropriate volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM).

-

Vortex the vial until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.

dot

References

An In-Depth Technical Guide to the Antifungal Properties of IT-143A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of IT-143A, a novel piericidin-group antibiotic. The document details its mechanism of action, summarizes its antifungal efficacy through quantitative data, outlines the experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.

Core Compound Information

This compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin family of antibiotics, which are known for their potent biological activities.[2][3]

Chemical and Physical Properties:

-

Formal Name: 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol[1]

-

Molecular Formula: C₂₉H₄₃NO₄[1]

-

Formula Weight: 469.7 g/mol

-

CAS Number: 183485-32-7

-

Purity: ≥95%

-

Formulation: Supplied as an oil, soluble in ethanol, methanol, DMSO, and dimethyl formamide.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Aspergillus fumigatus | 12.5 - 25 |

| Trichophyton rubrum | 12.5 - 25 |

Table 1: In vitro antifungal activity of this compound against pathogenic fungi. Data sourced from Cayman Chemical product information, referencing Urakawa, A., et al. (1996).

Mechanism of Action: Inhibition of Mitochondrial Respiration

As a member of the piericidin family, this compound's mechanism of action is attributed to the inhibition of the mitochondrial electron transport chain. Due to their structural resemblance to coenzyme Q (ubiquinone), piericidins act as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. The disruption of this process leads to a halt in ATP synthesis and ultimately results in fungal cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following section details the standardized methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents like this compound against filamentous fungi such as Aspergillus and Trichophyton. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Inoculum Preparation

-

Fungal Culture: The fungal isolates (Aspergillus fumigatus, Trichophyton rubrum) are cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to promote sporulation. Cultures are typically incubated at 28-35°C for 5-7 days or until sufficient conidia are formed.

-

Conidia Suspension: The surface of the mature fungal culture is gently flooded with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidia are dislodged by gently probing the colony surface with a sterile loop.

-

Standardization: The resulting suspension is transferred to a sterile tube and allowed to settle for 15-30 minutes to remove heavy hyphal fragments. The upper suspension is then transferred to a new tube. The turbidity of the conidial suspension is measured using a spectrophotometer and adjusted with sterile saline to achieve a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

Broth Microdilution Assay

-

Medium Preparation: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0, is used as the test medium. For dermatophytes, the medium can be supplemented with 2% glucose.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of this compound are prepared in 96-well microtiter plates using the RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL).

-

Inoculation: Each well is inoculated with the standardized fungal suspension, resulting in a final inoculum concentration of approximately 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.

-

Controls: Each assay plate includes a sterility control (medium only) and a growth control (medium and inoculum, no drug).

-

Incubation: The microtiter plates are incubated at 35°C. The incubation period is typically 48 hours for Aspergillus species and can extend up to 96 hours for dermatophytes like Trichophyton rubrum.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azole-like compounds, this is often an 80-100% reduction in turbidity as assessed visually or with a spectrophotometer.

Caption: Experimental workflow for antifungal susceptibility testing.

References

An In-depth Technical Guide on the Antibacterial Effects of IT-143A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative antibacterial data and detailed experimental protocols for IT-143A are not publicly available. This guide is based on the known characteristics of the piericidin class of antibiotics, to which this compound belongs, with piericidin A used as a representative compound.

Introduction

This compound is a novel antibiotic belonging to the piericidin family, produced by the fermentation of a Streptomyces species.[1] Piericidins are a class of microbial metabolites known for their potent biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic effects. Structurally, they consist of a substituted 4-pyridinol ring connected to a methylated polyketide side chain. This guide provides a comprehensive overview of the anticipated antibacterial properties of this compound, drawing parallels from the well-studied members of the piericidin class.

Core Mechanism of Antibacterial Action

The primary antibacterial mechanism of piericidin-class antibiotics is the inhibition of the bacterial NADH:ubiquinone oxidoreductase (Complex I) in the electron transport chain.[2][3][4] This inhibition disrupts cellular respiration and leads to a cascade of events culminating in bacterial cell death.

Signaling Pathway of Piericidin-Induced Bacterial Cell Death

Caption: Proposed mechanism of action for this compound.

The key events in this pathway include:

-

Binding to Complex I: As a structural analog of ubiquinone, this compound is predicted to competitively bind to the ubiquinone-binding site of the bacterial Complex I.

-

Disruption of Electron Transport: This binding blocks the transfer of electrons from NADH to ubiquinone, effectively halting the electron transport chain.

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of a proton motive force across the bacterial cell membrane, which is essential for ATP synthesis via oxidative phosphorylation. The resulting depletion of cellular ATP compromises essential cellular processes.

-

Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons, resulting in the production of reactive oxygen species (ROS) such as superoxide radicals. The accumulation of ROS causes damage to DNA, proteins, and lipids, contributing to cell death.

Anticipated Antibacterial Spectrum and Potency

While specific data for this compound is unavailable, studies on other piericidins, such as piericidin A, suggest a potential for broad-spectrum activity against various bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains, based on data for related compounds.

| Bacterial Species | Gram Stain | Representative MIC Range (µg/mL) - Hypothetical |

| Staphylococcus aureus | Gram-positive | 1 - 16 |

| Micrococcus luteus | Gram-positive | 0.5 - 8 |

| Escherichia coli | Gram-negative | 8 - 64 |

Note: These values are speculative and require experimental validation for this compound. The outer membrane of Gram-negative bacteria may present a permeability barrier, potentially leading to higher MIC values compared to Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve the desired concentration range. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Procedure:

-

Following the MIC determination, take an aliquot from each well that shows no visible growth.

-

Spread the aliquot onto an antibiotic-free agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.

Conclusion

This compound, as a member of the piericidin class of antibiotics, holds promise as a novel antibacterial agent. Its proposed mechanism of action, targeting the highly conserved bacterial Complex I, suggests potential for broad-spectrum activity. The technical guidance provided here, based on established knowledge of piericidins, offers a framework for the systematic evaluation of the antibacterial efficacy of this compound. Further research is imperative to elucidate the specific antibacterial spectrum, potency, and clinical potential of this compound. The detailed experimental protocols outlined will be instrumental in generating the necessary data for its continued development as a potential therapeutic agent.

References

An In-Depth Technical Guide to Evaluating the Cytotoxic Potential of Novel Compounds in Cancer Research

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated as "IT-143A" in the context of cancer research. The designation "R-143a" or "HFC-143a" refers to 1,1,1-Trifluoroethane, a refrigerant gas with no known application in oncology. Therefore, this guide provides a comprehensive framework for evaluating the cytotoxic potential of a hypothetical novel anticancer agent, hereafter referred to as Compound X , using established methodologies and data presentation standards prevalent in the field.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core experimental protocols, data presentation strategies, and visualization of key biological pathways and workflows essential for assessing the cytotoxic potential of a new chemical entity in cancer research.

Data Presentation: In Vitro Cytotoxicity of Compound X

The initial assessment of a novel compound's anticancer activity involves determining its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 22.0 |

| A549 | Lung Adenocarcinoma | 72 | 18.2 |

| HCT116 | Colon Carcinoma | 48 | 12.8 |

| PC-3 | Prostate Carcinoma | 72 | 35.1 |

| K-562 | Chronic Myelogenous Leukemia | 48 | 9.5 |

| HepG2 | Hepatocellular Carcinoma | 72 | 25.6 |

| SK-MEL-5 | Melanoma | 48 | 19.4 |

| ARPE-19 (N) | Normal Retinal Pigment Epithelium | 48 | >100 |

Data are hypothetical and for illustrative purposes. (N) denotes a non-cancerous cell line used to assess selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of a novel compound. Below are methodologies for key assays used to characterize the cytotoxic potential of Compound X.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of Compound X on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Compound X (stock solution in DMSO)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the highest concentration used for the compound) and an untreated control.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Objective: To quantify the induction of apoptosis by Compound X.

Materials:

-

Cells treated with Compound X

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Objective: To determine if Compound X induces cell cycle arrest.

Materials:

-

Cells treated with Compound X

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.

-

Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and biological pathways.

Caption: Experimental workflow for evaluating Compound X.

Caption: ROS-mediated intrinsic apoptosis pathway.

References

- 1. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer treatment method - Patent US-2009022814-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Promega Corporation [worldwide.promega.com]

- 4. mdpi.com [mdpi.com]

IT-143A: A Technical Guide to a Novel Piericidin-Class Antibiotic

Abstract

IT-143A is a novel antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. First identified from the fermentation broth of Streptomyces sp., this compound shares a structural relationship with other piericidins that are recognized as potent inhibitors of the mitochondrial electron transport chain. This document provides a comprehensive overview of the discovery and isolation of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study. Due to the limited public availability of specific bioactivity data for this compound, quantitative metrics for its close homolog, IT-143-B, discovered from the same organism, are presented for comparative purposes.

Discovery and Isolation

This compound was discovered and isolated alongside its homolog, IT-143-B, from the culture broth of a Streptomyces species as part of a screening program for novel antibiotics.[1] The producing organism, Streptomyces sp. strain No. A-143, was originally isolated from a soil sample in Beijing, China.[1] The piericidin class of compounds are characterized by a substituted pyridine ring connected to a long, polyketide-derived side chain.[1]

The general workflow for the isolation and purification of piericidins from a Streptomyces fermentation culture provides a foundational methodology for obtaining this compound.

References

An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143A is a naturally occurring piericidin-group antibiotic isolated from Streptomyces sp. IT-143. As a member of the piericidin family, its primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and a shift in cellular metabolism towards glycolysis. These properties confer upon this compound significant antimicrobial and potential cytotoxic activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and the underlying molecular mechanisms. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.

Physicochemical and Biological Properties

This compound is a bacterial metabolite with a molecular formula of C₂₉H₄₃NO₄ and a molecular weight of 469.7 g/mol . It is characterized as an oil and is soluble in ethanol, methanol, DMSO, and dimethyl formamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183485-32-7 | |

| Molecular Formula | C₂₉H₄₃NO₄ | |

| Formula Weight | 469.7 | |

| Appearance | Oil | |

| Purity | ≥95% | |

| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | |

| Storage | -20°C | |

| Stability | ≥ 4 years at -20°C | |

| Origin | Streptomyces sp. IT-143 |

Table 2: Antimicrobial Activity of this compound

| Organism | Activity | MIC (µg/mL) | Reference |

| Micrococcus luteus | Antibacterial | 6.25 | |

| Aspergillus fumigatus | Antifungal | 12.5 - 25 | |

| Trichophyton rubrum | Antifungal | 12.5 - 25 |

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound, like other piericidins, is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), which in turn can induce apoptosis.

Inhibition of Mitochondrial Complex I

This compound acts as a competitive inhibitor at the ubiquinone binding site of Complex I. This blockage of electron flow from NADH to coenzyme Q has several immediate consequences:

-

Disruption of the Proton Motive Force: The inhibition of electron transport halts the pumping of protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: The stalled electron transport chain leads to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS. This oxidative stress can damage cellular macromolecules and trigger programmed cell death.

-

Metabolic Shift: With oxidative phosphorylation impaired, cells are forced to rely more heavily on glycolysis for ATP production.

Induction of Apoptosis

The cellular stress induced by this compound, particularly the increase in ROS, can activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to programmed cell death.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of piericidin-group antibiotics and provide a framework for working with this compound.

Isolation and Purification of this compound

This protocol describes the general procedure for obtaining this compound from a culture of Streptomyces sp. IT-143.

1. Fermentation:

- Culture Streptomyces sp. IT-143 in a suitable liquid medium (e.g., yeast extract-malt extract broth) in a fermentor under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.

- Monitor the production of this compound by chromatographic analysis of small culture samples.

2. Extraction:

- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

- Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

- Pool the this compound-containing fractions and concentrate.

- Perform further purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.

"Fermentation" [label="Fermentation of\nStreptomyces sp. IT-143"];

"Extraction" [label="Solvent Extraction\n(Ethyl Acetate)"];

"Silica_Gel_Chromatography" [label="Silica Gel Column\nChromatography"];

"Fraction_Analysis" [label="Fraction Analysis\n(TLC/HPLC)"];

"Preparative_HPLC" [label="Preparative HPLC\n(C18 Column)"];

"Pure_IT143A" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fermentation" -> "Extraction" [color="#4285F4"];

"Extraction" -> "Silica_Gel_Chromatography" [color="#4285F4"];

"Silica_Gel_Chromatography" -> "Fraction_Analysis" [color="#4285F4"];

"Fraction_Analysis" -> "Preparative_HPLC" [label="Pool active fractions", color="#4285F4"];

"Preparative_HPLC" -> "Pure_IT143A" [color="#34A853"];

}

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method.

1. Preparation of Inoculum:

- Grow the test microorganism (e.g., M. luteus, A. fumigatus) in a suitable broth medium to the mid-logarithmic phase.

- Adjust the turbidity of the culture to a 0.5 McFarland standard.

2. Preparation of this compound dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared microbial suspension.

- Include a positive control (microorganism with no this compound) and a negative control (medium only).

- Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

4. Determination of MIC:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic effect of this compound on mammalian cell lines can be assessed using a standard MTT assay.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound in cell culture medium.

- Replace the medium in the wells with the medium containing different concentrations of this compound.

- Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Assay:

- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Remove the medium and add DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound is a piericidin-group antibiotic with demonstrated antimicrobial activity. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, makes it a compound of interest for further investigation, not only for its potential as an antimicrobial agent but also for its cytotoxic properties that could be explored in the context of cancer research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to undertake further studies on this compound and to unlock its full therapeutic potential. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

Methodological & Application

Application Notes and Protocols for IT-143A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of IT-143A in various in vitro assays. The following protocols and data are based on best practices for similar compounds and should be adapted to specific experimental needs.

Physicochemical Properties and Storage

A summary of the known quantitative data for this compound's analogue, IT-143-B, is presented below. This information can be used as a guideline for this compound.

| Property | Value |

| Molecular Formula | C28H41NO4 |

| Molecular Weight | 455.63 g/mol |

| Appearance | Pale yellow oil |

| Purity | >95% by HPLC |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.[1] |

| Long-Term Storage | -20°C[1] |

| Stability | Stable for at least two years when stored as supplied at -20°C.[1] |

Experimental Protocols

Safety Precautions: Handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Protocol for Preparation of this compound Stock Solution

This protocol should be performed in a sterile environment, such as a laminar flow hood.

Materials:

-

This compound solid

-

Anhydrous ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (cell culture grade)

-

Sterile, amber microcentrifuge tubes or vials

Procedure:

-

Solvent Selection: Choose a suitable organic solvent. DMSO is a common choice for preparing stock solutions for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.[1]

-

Dissolution: Aseptically add the desired volume of the chosen solvent to the vial containing the this compound solid to achieve a high-concentration stock solution (e.g., 1-10 mM).

-

Vortexing: To aid dissolution, gently vortex the vial until the solid is completely dissolved.[1]

-

Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the stock solution aliquots at -20°C for long-term storage.

Protocol for Preparation of Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution

-

Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

-

Application to Cells: Add the freshly prepared working solutions of this compound to your cell cultures.

Visualizations

References

Application Notes and Protocols for HFC-143a (1,1,1-Trifluoroethane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of the solubility characteristics of HFC-143a, also known as 1,1,1-trifluoroethane, in dimethyl sulfoxide (DMSO) and ethanol. Given the limited direct quantitative data for "IT-143A," this document focuses on HFC-143a, a compound frequently referenced by similar nomenclature. HFC-143a is a hydrofluorocarbon, a colorless and odorless gas at standard conditions, primarily used as a refrigerant. Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings.

Data Presentation: Solubility of HFC-143a

| Solvent | Chemical Formula | Solubility of HFC-143a | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Expected to be soluble | DMSO is a highly polar aprotic solvent known for its excellent solvation properties for a wide range of compounds. |

| Ethanol | C₂H₅OH | Good solubility[1] | As an alcohol, ethanol is a polar protic solvent and is expected to be a good solvent for HFC-143a.[1] |

| Water | H₂O | Poorly soluble[1] | HFC-143a exhibits low solubility in water.[1] |

| Other Organic Solvents | - | Good solubility in ethers and acetones.[1] |

Experimental Protocols: Determination of Gas Solubility

The following is a general protocol for determining the solubility of a gas like HFC-143a in a liquid solvent such as DMSO or ethanol. This method is based on the principle of measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

Objective: To determine the solubility of HFC-143a in a given solvent (DMSO or ethanol).

Materials:

-

HFC-143a gas cylinder

-

Solvent (high-purity DMSO or ethanol)

-

Gas-tight syringe

-

Airtight, temperature-controlled reaction vessel with a magnetic stirrer

-

Pressure transducer

-

Temperature probe

-

Vacuum pump

Procedure:

-

Solvent Degassing:

-

Place a known volume of the solvent into the reaction vessel.

-

Degas the solvent to remove any dissolved gases. This can be achieved by subjecting the solvent to a vacuum while stirring or by bubbling an inert gas (like nitrogen or argon) through it.

-

-

System Purge:

-

Evacuate the reaction vessel to remove air and any residual gases.

-

Purge the system with HFC-143a gas several times to ensure the atmosphere inside the vessel is solely the gas of interest.

-

-

Gas Introduction:

-

Introduce a known amount of HFC-143a gas into the sealed reaction vessel containing the degassed solvent. The initial pressure is recorded.

-

-

Equilibration:

-

Stir the solvent at a constant speed to facilitate the dissolution of the gas.

-

Maintain a constant temperature throughout the experiment.

-

Monitor the pressure inside the vessel. As the gas dissolves, the pressure will decrease and eventually stabilize, indicating that equilibrium has been reached.

-

-

Data Acquisition:

-

Record the final equilibrium pressure and temperature.

-

The amount of dissolved gas can be calculated from the pressure drop using the ideal gas law, considering the known volume of the gas phase.

-

-

Calculation of Solubility:

-